molecular formula C12H9F3N2O B1395563 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1h-pyrazole-4-carbaldehyde CAS No. 689250-58-6

1-Methyl-5-(4-(trifluoromethyl)phenyl)-1h-pyrazole-4-carbaldehyde

Cat. No. B1395563
M. Wt: 254.21 g/mol
InChI Key: XLDGLNJBAFIQDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis routes of related compounds can be found in various resources.


Molecular Structure Analysis

The molecular structure of “1-Methyl-5-(4-(trifluoromethyl)phenyl)-1h-pyrazole-4-carbaldehyde” is not explicitly mentioned in the available resources .


Chemical Reactions Analysis

The chemical reactions involving “1-Methyl-5-(4-(trifluoromethyl)phenyl)-1h-pyrazole-4-carbaldehyde” are not explicitly mentioned in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-5-(4-(trifluoromethyl)phenyl)-1h-pyrazole-4-carbaldehyde” are not explicitly mentioned in the available resources .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

  • A study by Bhat et al. (2016) discusses the synthesis of compounds related to 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde, highlighting their potential as antimicrobial agents. These compounds demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities, supported by molecular docking studies for the inhibition of E. coli MurB enzyme (Bhat et al., 2016).

Crystal Structure and Synthesis

  • Xu and Shi (2011) focused on the synthesis of a pyrazole derivative closely related to the compound , revealing its crystal structure via X-ray diffraction. This study contributes to understanding the molecular structure and potential applications of such compounds (Xu & Shi, 2011).

Novel Synthesis Approaches

  • Hu et al. (2010) reported the synthesis of novel carbaldehydes, including derivatives of 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde, using the Vilsmeier-Haack reagent. This synthesis approach offers insights into the development of new chemical compounds for various applications (Hu et al., 2010).

Applications in Sonodynamic Therapy

  • Osipova et al. (2016) explored the synthesis of ferrocenyl-containing heterocyclic derivatives of a related pyrazole compound for use in sonodynamic therapy, highlighting the potential medical applications of such compounds (Osipova et al., 2016).

Anticancer and Antiproliferative Activity

  • Ashok et al. (2020) synthesized pyrazole aldehydes and their benzimidazole derivatives, demonstrating their potential as antiproliferative agents against cancer cell lines. This research indicates the relevance of pyrazole derivatives in cancer treatment (Ashok et al., 2020).

Safety And Hazards

The safety and hazards associated with “1-Methyl-5-(4-(trifluoromethyl)phenyl)-1h-pyrazole-4-carbaldehyde” are not explicitly mentioned in the available resources .

Future Directions

The future directions for the research and development of “1-Methyl-5-(4-(trifluoromethyl)phenyl)-1h-pyrazole-4-carbaldehyde” are not explicitly mentioned in the available resources .

properties

IUPAC Name

1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-17-11(9(7-18)6-16-17)8-2-4-10(5-3-8)12(13,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDGLNJBAFIQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-(4-(trifluoromethyl)phenyl)-1h-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CJ Helal, EP Arnold, TL Boyden, C Chang… - Journal of Medicinal …, 2017 - ACS Publications
Phosphodiesterase 2A (PDE2A) inhibitors have been reported to demonstrate in vivo activity in preclinical models of cognition. To more fully explore the biology of PDE2A inhibition, we …
Number of citations: 27 pubs.acs.org

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